Schiff base compounds are formed by the condensation of an aldehyde or ketone with a primary amine. Research has explored 3-fluorosalicylaldehyde as a building block for the synthesis of novel Schiff base derivatives []. These derivatives may possess various biological properties, making them interesting candidates for further investigation in medicinal chemistry [].
3-Fluorosalicylaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom at the 3-position of the salicylaldehyde structure. Its chemical formula is C₇H₅FO₂, and it has a molecular weight of approximately 140.11 g/mol. This compound exhibits unique chemical properties due to the electronegative fluorine substituent, which influences its reactivity and biological activity. The compound appears as a white to off-white powder with a melting point ranging from 68 to 70 °C .
These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which enhances electrophilicity at the carbonyl carbon.
Research indicates that 3-fluorosalicylaldehyde exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as:
The specific mechanisms of action in biological systems remain an area of active research.
Several methods exist for synthesizing 3-fluorosalicylaldehyde:
Each method presents unique advantages and challenges concerning yield, cost, and safety.
3-Fluorosalicylaldehyde finds applications in various fields:
Studies on interaction mechanisms involving 3-fluorosalicylaldehyde focus on its reactivity with nucleophiles and metal ions. The formation of metal complexes has been particularly noteworthy due to their potential applications in catalysis and drug development. The unique electronic properties imparted by the fluorine atom enhance these interactions, making them a subject of interest in coordination chemistry .
Several compounds share structural similarities with 3-fluorosalicylaldehyde. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Fluorosalicylaldehyde | Fluorine at position 2 | Different reactivity patterns due to position |
4-Fluorosalicylaldehyde | Fluorine at position 4 | Varying biological activities compared to 3-fluoro |
Salicylaldehyde | No fluorine substituent | Serves as a baseline for comparison |
3-Chlorosalicylaldehyde | Chlorine instead of fluorine | Different electronic effects impacting reactivity |
The presence of the fluorine atom at the 3-position distinguishes 3-fluorosalicylaldehyde from its analogs, influencing its reactivity and biological properties significantly.
3-Fluorosalicylaldehyde (CAS 394-50-3) is a fluorinated aromatic aldehyde with the systematic name 3-fluoro-2-hydroxybenzaldehyde. Its molecular formula is C₇H₅FO₂, corresponding to a molecular weight of 140.11 g/mol. Structurally, it features a benzene ring substituted with a fluorine atom at the 3-position and a hydroxyl group at the 2-position, adjacent to an aldehyde functional group (-CHO) at position 1.
Key identifiers include:
Identifier | Value |
---|---|
CAS Number | 394-50-3 |
IUPAC Name | 3-fluoro-2-hydroxybenzaldehyde |
SMILES | OC1=C(C=O)C=CC=C1F |
InChIKey | NWDHTEIVMDYWQJ-UHFFFAOYSA-N |
Molecular Formula | C₇H₅FO₂ |
The compound exists as a crystalline solid with a melting point range of 68–72°C and is insoluble in water but soluble in methanol. Its sensitivity to air and light necessitates storage under inert gas in a cool, dark environment.
The synthesis of 3-fluorosalicylaldehyde has been explored since the mid-20th century, with early methods focusing on fluorination strategies. A seminal patent (US3780110A) describes its preparation via the Reimer-Tiemann reaction, where ortho-fluorophenol reacts with chloroform and sodium hydroxide to introduce the aldehyde group. Another approach (US2576065A) involves diazotizing 5-chloro-o-anisidine, followed by hydrolysis to yield the target compound.
These methods laid the groundwork for modern applications, including its use as a precursor for organometallic complexes and fluorinated heterocycles. Early studies highlighted its role in synthesizing cobalt-salen ligands with oxygen chemisorption properties.
3-Fluorosalicylaldehyde exemplifies the strategic integration of fluorine in organic synthesis, leveraging its electron-withdrawing effects to modulate reactivity and stability. Fluorine’s small size and high electronegativity enhance the compound’s utility in:
3-Fluorosalicylaldehyde adopts a planar molecular geometry with the systematic name 3-fluoro-2-hydroxybenzaldehyde [1] [2]. The molecular formula C₇H₅FO₂ corresponds to a molecular weight of 140.11 grams per mole, with the Chemical Abstracts Service registry number 394-50-3 [1] [3]. The molecular structure is characterized by an aromatic benzene ring bearing three functional groups: a fluorine substituent at the 3-position, a hydroxyl group at the 2-position, and an aldehyde group at the 1-position [1] [2].
Conformational analysis reveals that the molecule maintains exceptional planarity, with crystallographic studies of related halogenated salicylaldehyde derivatives demonstrating root mean square deviations from planarity of only 0.0135 Angstroms [4] [5]. The structural molecular orbital International Chemical Identifier key is NWDHTEIVMDYWQJ-UHFFFAOYSA-N, and the compound can be represented by the Simplified Molecular Input Line Entry System notation OC1=C(C=O)C=CC=C1F [1] [2] [6].
The carbon-fluorine bond length in related fluorinated salicylaldehyde compounds measures approximately 1.3529 Angstroms, which falls within the typical range for aromatic carbon-fluorine bonds [4] [5] [7]. Quantum chemical calculations indicate that the fluorine substitution significantly influences the electronic structure while maintaining the overall planar conformation characteristic of salicylaldehyde derivatives [8] [9].
3-Fluorosalicylaldehyde exhibits a well-defined melting point range between 67 and 72 degrees Celsius, with multiple independent sources confirming values within this narrow range [1] [2] [3] [6] [10] [11] [12] [13] [14]. Specific reported melting points include 67-72 degrees Celsius, 68-70 degrees Celsius, and 68.0-72.0 degrees Celsius, demonstrating excellent reproducibility across different analytical determinations [1] [2] [10] [14].
The compound exists as a crystalline solid at room temperature, with thermal analysis indicating a clear melting transition without decomposition [1] [10] [14]. High-pressure studies of related fluorosalicylaldoxime derivatives have revealed potential phase transitions under extreme conditions, with crystal disintegration occurring at pressures above 6.5 gigapascals, suggesting possible destructive phase transitions [15].
The predicted boiling point, calculated using computational methods, is 176.2 ± 20.0 degrees Celsius [3] [12] [13]. The flash point has been determined to be 60.4 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [12] [13].
3-Fluorosalicylaldehyde demonstrates distinctive solubility characteristics that reflect its molecular structure and intermolecular interactions [3] [10] [12] [13] [14]. The compound is insoluble in water, a property consistent with its hydrophobic aromatic character and the presence of the electron-withdrawing fluorine substituent [3] [10] [12] [13] [14].
In contrast to its aqueous insolubility, 3-fluorosalicylaldehyde exhibits good solubility in methanol [10] [14]. This selective solubility pattern reflects the compound's ability to engage in hydrogen bonding interactions with protic organic solvents while remaining incompatible with highly polar aqueous media.
The predicted density of 3-fluorosalicylaldehyde is 1.350 ± 0.06 grams per cubic centimeter [3] [12] [13]. The vapor pressure at 25 degrees Celsius has been calculated as 0.82 millimeters of mercury, indicating relatively low volatility under standard conditions [12] [13]. The refractive index is reported as 1.587, providing a measure of the compound's optical density [12] [13].
Property | Value | Units |
---|---|---|
Density (predicted) | 1.350 ± 0.06 | g/cm³ |
Vapor Pressure (25°C) | 0.82 | mmHg |
Refractive Index | 1.587 | - |
Flash Point | 60.4 | °C |
Water Solubility | Insoluble | - |
Methanol Solubility | Soluble | - |
The spectroscopic properties of 3-fluorosalicylaldehyde provide detailed insights into its molecular structure and electronic characteristics [16] [17] [18]. Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule.
The carbonyl stretching vibration appears at approximately 1679 wavenumbers in the free compound, shifting to around 1620 wavenumbers when the aldehyde oxygen coordinates to metal centers [16]. This shift reflects the change in carbon-oxygen bond order upon coordination and serves as a reliable indicator of metal complex formation.
The phenolic hydroxyl group exhibits characteristic infrared absorption at approximately 3200 wavenumbers for the stretching vibration and 1400 wavenumbers for the bending vibration [16]. These peaks disappear upon deprotonation of the hydroxyl group, providing a means to monitor acid-base equilibria. The carbon-oxygen stretching vibrations of the phenolic group appear between 1258 and 1285 wavenumbers in the free compound, shifting to higher frequencies (1315-1324 wavenumbers) upon metal coordination [16].
Nuclear magnetic resonance spectroscopy provides additional structural confirmation [16]. The aldehydo proton appears as a characteristic signal at approximately 9.90 parts per million in proton nuclear magnetic resonance spectra [16]. The phenolic hydroxyl proton generates a broad signal at 12 parts per million, which disappears upon deprotonation [16].
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of aromatic aldehydes [17] [18]. The n→π* transition of the carbonyl group appears between 275 and 295 nanometers, while the more intense π→π* transition occurs between 180 and 190 nanometers [17]. The salicylaldehyde chromophore produces a prominent absorption band around 325 nanometers [18].
Spectroscopic Method | Assignment | Frequency/Wavelength |
---|---|---|
Infrared | Carbonyl C=O stretch | 1679 cm⁻¹ |
Infrared | Phenolic OH stretch | 3200 cm⁻¹ |
Infrared | C-O stretch | 1258-1285 cm⁻¹ |
¹H Nuclear Magnetic Resonance | Aldehydo proton | 9.90 ppm |
¹H Nuclear Magnetic Resonance | Phenolic OH | 12 ppm |
Ultraviolet-Visible | n→π* transition | 275-295 nm |
Ultraviolet-Visible | π→π* transition | 180-190 nm |
3-Fluorosalicylaldehyde exhibits characteristic intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehydo oxygen atom [4] [19] [5]. This six-membered ring hydrogen bond is a defining feature of salicylaldehyde derivatives and significantly influences the compound's stability, reactivity, and spectroscopic properties.
The intramolecular O-H···O=C hydrogen bond creates a stabilized conformational arrangement that maintains the planar geometry of the molecule [4] [19] [5]. Crystallographic studies of related fluorinated salicylaldehyde derivatives reveal O-H···O distances ranging from 2.530 to 2.684 Angstroms, indicating moderately strong hydrogen bonding interactions [15] [4] [5] [7].
The presence of the fluorine substituent at the 3-position influences the hydrogen bonding dynamics through electronic effects [4] [5]. The electron-withdrawing nature of fluorine can modulate the electron density distribution in the aromatic ring, potentially affecting the strength and geometry of the intramolecular hydrogen bond.
In crystalline environments, 3-fluorosalicylaldehyde can participate in intermolecular hydrogen bonding networks [4] [5] [7]. Related compounds demonstrate the formation of weak intermolecular C-H···O, C-H···F, and F···O contacts that contribute to crystal packing stability [4] [5] [7]. The predicted acid dissociation constant (pKa) of 6.91 ± 0.10 reflects the compound's ability to donate the phenolic proton in hydrogen bonding interactions [3] [12] [13].
Hydrogen Bond Type | Distance (Å) | Characteristics |
---|---|---|
Intramolecular O-H···O | 2.53-2.68 | Six-membered ring stabilization |
Intermolecular C-H···O | 3.254-3.377 | Weak crystal packing interactions |
Intermolecular C-H···F | 3.010 | Fluorine-specific contacts |
The aromatic ring system of 3-fluorosalicylaldehyde participates in π-stacking interactions that are crucial for crystal packing and intermolecular organization [4] [5] [20]. Crystallographic analysis of related fluorinated salicylaldehyde compounds reveals offset face-to-face π-stacking arrangements with characteristic geometric parameters.
The ring centroid-to-centroid distances in related compounds measure approximately 3.7154 Angstroms, indicating moderate π-stacking interactions [4] [5] [7]. The centroid-to-plane distance of approximately 3.3989 Angstroms and ring-offset slippage of 1.501 Angstroms demonstrate the non-parallel, offset nature of the stacking arrangement [4] [5] [7].
Quantum chemical studies indicate that fluorine substitution has a modest but measurable effect on π-stacking stability [20]. The electron-withdrawing character of fluorine can influence the π-electron density distribution, affecting the strength and geometry of π-stacking interactions. Studies of halogenated aromatic systems suggest that fluorine substitution generally results in weaker π-stacking compared to heavier halogens, following the trend F < Cl < Br < I [20].
The close contact distances in π-stacked arrangements of related compounds range around 3.295 Angstroms, representing the closest intermolecular interactions between aromatic systems [15]. These π-stacking interactions contribute to the overall crystal stability and influence the physical properties of the solid-state material.
The fluorine substituent at the 3-position of the salicylaldehyde framework introduces significant electronic perturbations that influence multiple aspects of the compound's behavior [21] [22] [9] [23]. With an electronegativity of 3.98 on the Pauling scale, fluorine represents one of the most electron-withdrawing substituents in organic chemistry.
The primary electronic effect of fluorine substitution is the withdrawal of electron density from the aromatic π-system through inductive mechanisms [21] [22] [9] [23]. This electron withdrawal stabilizes the molecular orbitals, particularly lowering the energy of the highest occupied molecular orbital and providing enhanced stability against oxidative degradation [21] [22] [9] [24].
Computational studies reveal that fluorine substitution significantly alters the electrostatic potential distribution across the molecular surface [9]. The electron-withdrawing capability of fluorine pulls electron density toward the periphery of the molecule, causing notable changes in the π-cloud distribution on the benzene ring [9]. In some cases, the π-electron density on aromatic rings changes from negative to positive electrostatic potential upon fluorination [9].
The fluorine atom also exhibits complex resonance effects that can partially counteract its inductive electron withdrawal [21] [22] [23]. While fluorine withdraws electron density through sigma bonds, it can simultaneously donate electron density back to the aromatic system through pi-orbital overlap [21] [22] [23]. This dual character creates subtle but important modulations in the electronic structure.
Nuclear magnetic resonance chemical shifts provide direct evidence of fluorine's electronic influence [22]. The presence of fluorine affects both carbon-13 and proton chemical shifts in predictable patterns, with the specific effects depending on the substitution pattern and local electronic environment [22]. The compound's predicted pKa value of 6.91 ± 0.10 reflects the electron-withdrawing influence of fluorine on the phenolic hydroxyl group's acidity [3] [12] [13].
Electronic Effect | Mechanism | Impact on Properties |
---|---|---|
Inductive withdrawal | σ-bond electron withdrawal | Increased acidity, stabilized orbitals |
Resonance donation | π-orbital electron donation | Modulated aromatic reactivity |
Electrostatic redistribution | Altered electron density mapping | Modified intermolecular interactions |
Orbital stabilization | Lowered highest occupied molecular orbital energy | Enhanced oxidative stability |
Irritant